Fmoc-L-ethionine
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Overview
Description
Fmoc-L-ethionine is a derivative of the amino acid ethionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ethionine typically involves the protection of the amino group of L-ethionine with the Fmoc group. This can be achieved by reacting L-ethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are usually mild, and the Fmoc group is introduced through nucleophilic attack of the amino group on the Fmoc-Cl.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The quality of solvents and reagents is crucial to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-ethionine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The protected amino group allows for selective coupling with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Major Products Formed: The major products formed from these reactions include deprotected L-ethionine and peptide chains where this compound is incorporated as a residue .
Scientific Research Applications
Chemistry: Fmoc-L-ethionine is widely used in the synthesis of peptides and proteins. Its role as a protected amino acid allows for the stepwise assembly of peptide chains in SPPS .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins, which are essential components of many drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-L-ethionine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling steps. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Fmoc-L-methionine: Similar to Fmoc-L-ethionine but with a methionine residue instead of ethionine.
Fmoc-L-cysteine: Contains a cysteine residue and is used in peptide synthesis for introducing thiol groups.
Uniqueness: this compound is unique due to the presence of the ethyl group in its side chain, which can influence the hydrophobicity and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOGMHQUYJONT-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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